4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is an organoboron compound characterized by a unique structure that combines an oxazole ring with a dioxaborolane moiety. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the reactivity of the boron atom, which can facilitate various chemical transformations. The presence of the oxazole ring contributes to its biological activity and versatility in synthetic pathways .
The compound is primarily involved in borylation reactions, where it acts as a boron source to facilitate the formation of carbon-carbon bonds. This is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing complex organic molecules. The mechanism typically involves the activation of the boron atom, allowing it to react with various nucleophiles, leading to diverse product formations including biaryl compounds and other substituted derivatives .
The biological activity of 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is linked to its ability to act as a reagent in the synthesis of biologically active molecules. It has been explored for its potential in developing inhibitors for various biological targets, including checkpoint kinase I (Chk1), which is relevant in cancer therapy . The compound's interactions can lead to significant modifications in biochemical pathways, making it a subject of interest in medicinal chemistry.
The synthesis of 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole typically involves several key steps:
This synthetic route highlights the versatility and efficiency of organoboron chemistry in constructing complex molecular architectures .
The applications of 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole span several fields:
Studies on the interactions of 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole reveal its ability to participate in significant biochemical pathways through borylation and hydroboration reactions. These interactions can be influenced by environmental factors such as pH and temperature. The compound's stability and reactivity are critical for its effectiveness as a reagent in synthetic applications and biological systems .
Several compounds share structural features or functional properties with 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole. Here are some notable examples:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole | 936902-12-4 | 0.90 | Contains a benzo[d]oxazole structure |
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 1000339-10-5 | 0.84 | Features an aniline group |
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrobenzo[b][1,4]oxazine | 1361110-64-6 | 0.76 | Incorporates a dihydrobenzo structure |
3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol | 1016641-53-4 | 0.67 | Methylated benzo[d]oxazol structure |
These compounds highlight the diversity within organoboron chemistry while showcasing the unique aspects of 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)oxazole's structure and potential applications .
One-pot methodologies integrate oxazole ring formation and boronic ester functionalization into a single reaction vessel, minimizing intermediate purification. A seminal approach involves the condensation of α-acylamino ketones with boronic acid derivatives under dehydrative conditions. For instance, carboxylic acids and amino acids react with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), a non-nucleophilic condensing agent, to directly yield the target oxazole-boronate. This method circumvents the need for isolating reactive intermediates, achieving 82–89% yields in acetonitrile at 60°C over 12 hours.
Table 1: One-Pot Synthesis Optimization
Carboxylic Acid | Amino Acid | Solvent | Yield (%) |
---|---|---|---|
Acetic acid | Glycine | CH₃CN | 85 |
Propionic acid | Alanine | DMF | 82 |
Butyric acid | Valine | THF | 78 |
The Suzuki–Miyaura reaction enables direct borylation of halogenated oxazoles. Palladium catalysts, such as Pd(dba)₂ (dibenzylideneacetone palladium), facilitate the coupling of 2-bromo-4-methyloxazole with bis(pinacolato)diboron (B₂pin₂) in dimethyl sulfoxide (DMSO) at 80°C, affording the boronate ester in 94% yield. Nickel-based systems, though less common, offer cost-effective alternatives; NiCl₂(dppe) (dppe = 1,2-bis(diphenylphosphino)ethane) achieves comparable efficiency (91% yield) under milder conditions (60°C, 6 hours).
Table 2: Catalyst Comparison for Borylation
Catalyst | Ligand | Temperature (°C) | Yield (%) |
---|---|---|---|
Pd(dba)₂ | XPhos | 80 | 94 |
NiCl₂(dppe) | dppe | 60 | 91 |
Pd(OAc)₂ | SPhos | 100 | 88 |
Dehydrative agents like DMT-MM promote oxazole cyclization while simultaneously incorporating boronate groups. A representative protocol involves heating 4-methyl-2-aminobenzothiazole hydrochloride with pinacol boronic acid in methylene chloride under reflux, followed by alkaline workup to isolate the crystalline product. This method avoids chlorination side reactions and achieves 95.8% purity, as confirmed by X-ray diffraction.
Microwave irradiation drastically reduces reaction times for oxazole-boronate synthesis. For example, irradiating a mixture of 2-bromo-4-methyloxazole, B₂pin₂, and Pd(PPh₃)₄ in 1,4-dioxane at 150°C for 15 minutes completes the borylation with 93% yield, compared to 24 hours under conventional heating. This technique enhances scalability while maintaining stereochemical integrity.
Table 3: Microwave vs. Conventional Heating
Method | Time (hours) | Yield (%) |
---|---|---|
Conventional | 24 | 89 |
Microwave | 0.25 | 93 |